molecular formula C18H16F3N5O2 B2482452 5-amino-N-(2-ethoxyphenyl)-1-(3-(trifluoromethyl)phenyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 951900-38-2

5-amino-N-(2-ethoxyphenyl)-1-(3-(trifluoromethyl)phenyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No. B2482452
CAS RN: 951900-38-2
M. Wt: 391.354
InChI Key: AVAHDBYJOYWOER-UHFFFAOYSA-N
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Description

The compound 5-amino-N-(2-ethoxyphenyl)-1-(3-(trifluoromethyl)phenyl)-1H-1,2,3-triazole-4-carboxamide represents a class of molecules that exhibit significant interest due to their structural complexity and potential biological activities. These compounds, particularly those containing the 1,2,3-triazole ring, are notable for their diverse chemical and physical properties, which can be tailored for various applications in medicinal chemistry and material science.

Synthesis Analysis

Synthesis of compounds related to the specified chemical involves multi-step processes, including condensation reactions and cycloaddition techniques. For instance, the synthesis of similar triazole derivatives has been performed using ruthenium-catalyzed cycloaddition of N-Boc ynamides with azides, providing a regiocontrolled approach to these scaffolds (Ferrini et al., 2015). Such methods offer a versatile pathway to introduce various functional groups into the triazole core.

properties

IUPAC Name

5-amino-N-(2-ethoxyphenyl)-1-[3-(trifluoromethyl)phenyl]triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16F3N5O2/c1-2-28-14-9-4-3-8-13(14)23-17(27)15-16(22)26(25-24-15)12-7-5-6-11(10-12)18(19,20)21/h3-10H,2,22H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVAHDBYJOYWOER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C2=C(N(N=N2)C3=CC=CC(=C3)C(F)(F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16F3N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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